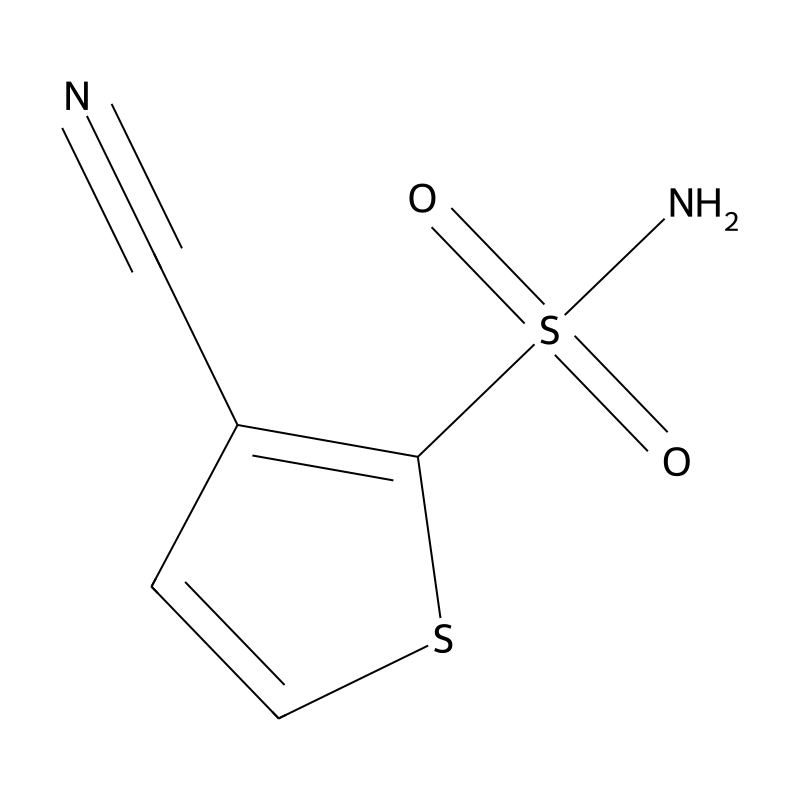

3-Cyanothiophene-2-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Chemistry and Medicinal Chemistry

3-Cyanothiophene is an important heterocyclic scaffold in bioorganic and medicinal chemistry . It serves as a useful synthetic intermediate in the creation of various compounds . The formation of 3-cyanothiophene derivatives is achieved via a three-component reaction of chalcones, benzoylacetonitriles, and elemental sulfur . The ratios between these two thiophene products is 4:3 and could be varied by simply changing the promoting base as well as its stoichiometric ratio .

Materials Science and Photovoltaic Development

3-Cyanothiophene is also a privileged motif for photovoltaic development . A donor polymer based on the 3-cyanothiophene unit realized a remarkable power conversion efficiency (PCE) of 17.1% . This polymer, PBCT-2F, exhibited excellent batch-to-batch reproducibility, suggesting its great potential for industrial synthesis and large-scale manufacturing of organic solar cell (OSC) modules .

3-Cyanothiophene-2-sulfonamide is a chemical compound that combines a thiophene ring with a sulfonamide functional group and a cyano substituent. The presence of the thiophene moiety contributes to its unique electronic properties, while the sulfonamide group is known for its biological activity, particularly in medicinal chemistry. This compound is characterized by its molecular formula, which includes a thiophene ring substituted at the 2-position with a sulfonamide and at the 3-position with a cyano group.

- Nucleophilic substitution reactions: The sulfonamide nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Electrophilic aromatic substitution: The thiophene ring can undergo electrophilic substitution due to its electron-rich nature.

- Reactions with metal complexes: The compound may form coordination complexes with transition metals, which can enhance its biological activity or alter its chemical properties .

The biological activity of 3-Cyanothiophene-2-sulfonamide is primarily attributed to the sulfonamide group, which has been shown to exhibit various pharmacological effects. These include:

- Antimicrobial properties: Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis.

- Carbonic anhydrase inhibition: Similar compounds have demonstrated significant inhibitory activity against carbonic anhydrase enzymes, which are crucial for various physiological processes .

- Potential anticancer activity: Some studies suggest that derivatives of thiophene-based compounds may exhibit cytotoxic effects against cancer cell lines .

The synthesis of 3-Cyanothiophene-2-sulfonamide typically involves multi-step organic reactions:

- Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the cyano group: This may be done via nucleophilic addition or substitution reactions using cyanide sources.

- Sulfonamide formation: The final step usually involves treating the thiophene derivative with sulfonyl chlorides or directly reacting it with ammonia or amines under controlled conditions to form the sulfonamide linkage .

3-Cyanothiophene-2-sulfonamide has potential applications in various fields:

- Pharmaceuticals: As a lead compound for developing new antimicrobial agents or enzyme inhibitors.

- Material Science: Due to its electronic properties, it could be used in organic electronics or as a precursor for conducting polymers.

- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against certain pathogens .

Interaction studies involving 3-Cyanothiophene-2-sulfonamide often focus on:

- Metal ion coordination: Investigating how this compound interacts with metal ions can provide insights into its mechanism of action in biological systems.

- Enzyme binding assays: Evaluating its inhibitory effects on specific enzymes like carbonic anhydrases or other targets relevant to disease pathways .

- Cellular uptake studies: Understanding how this compound penetrates cell membranes can inform its efficacy as a therapeutic agent.

Several compounds share structural features with 3-Cyanothiophene-2-sulfonamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Cyanothiophene | Thiophene ring with cyano group | Potential for increased reactivity |

| 4-Aminobenzenesulfonamide | Benzene ring with amino and sulfonamide groups | Known for broad-spectrum antimicrobial activity |

| 5-Methylthiophene-2-sulfonamide | Methyl-substituted thiophene with sulfonamide | Enhanced lipophilicity |

| 5-(4-Aminophenyl)-1,3,4-thiadiazole | Thiadiazole ring connected to an amino group | Exhibits potent inhibition against MurF enzyme |

These compounds highlight the versatility of the sulfonamide functionality and its incorporation into various heterocyclic frameworks, each offering unique biological activities and potential applications.

Multi-Step Sulfonation-Amidation Pathways

3-Cyanothiophene-2-sulfonamide synthesis typically involves a strategic sequence of reactions to install both the cyano group at the 3-position and the sulfonamide functionality at the 2-position of the thiophene ring. The conventional approach begins with the preparation of thiophene-2-sulfonyl chloride as a key intermediate, which can then undergo amination to form the desired sulfonamide.

One of the most common synthetic routes involves the chlorosulfonation of 3-cyanothiophene using chlorosulfonic acid or thionyl chloride, followed by reaction with ammonia or an appropriate amine to form the sulfonamide group. This two-step process can be summarized as follows:

- Chlorosulfonation: 3-Cyanothiophene is treated with chlorosulfonic acid at controlled temperature (0-5°C) to generate 3-cyanothiophene-2-sulfonyl chloride

- Amination: The resulting sulfonyl chloride intermediate is reacted with ammonia or primary/secondary amines to yield the corresponding sulfonamide derivatives

The preparation of the sulfonyl chloride intermediate requires careful temperature control, as these compounds are often thermally unstable and can decompose to generate chlorothiophenes and sulfur dioxide. This instability necessitates either immediate use or proper storage conditions for the intermediate.

Table 1: Common Reagents for Sulfonamide Formation from Sulfonyl Chlorides

| Reagent | Conditions | Advantages | Limitations |

|---|---|---|---|

| Ammonia | THF, 0°C to rt | Direct primary sulfonamide formation | Requires anhydrous conditions |

| Sodium hydride/Amine | THF, 0-5°C | High yields with secondary amines | Air and moisture sensitive |

| Pyridine/Amine | DCM, 0°C to rt | Mild conditions | Removal of pyridine can be challenging |

| Triethylamine/Amine | DCM, rt | Convenient workup | Lower yields with sterically hindered amines |

An alternative approach involves the use of organometallic reagents such as organozinc compounds derived from thiophene precursors. The reaction of 2-thienylzinc reagents with 2,4,6-trichlorophenyl chlorosulfate (TCPC) represents a transition-metal-free method to prepare thiophene sulfonamides without isolating unstable sulfonyl chloride intermediates. This method has proven especially valuable for heterocyclic systems like thiophenes, which often present challenges in traditional sulfonylation approaches.

Hypervalent Iodine-Mediated Amination Techniques

Recent advances in sulfonamide synthesis have explored the application of hypervalent iodine reagents (HIRs) as powerful oxidizing agents and group-transfer reagents. These methods offer milder conditions and enhanced functional group tolerance compared to classical approaches.

Hypervalent iodine(III) reagents bearing benzylamine functionality have demonstrated promising reactivity with in situ-generated sulfenate salts, producing sulfonamides in yields up to 52%. This methodology represents a significant advancement in the construction of challenging sulfonamide scaffolds under mild conditions.

The mechanism of hypervalent iodine-mediated sulfonamide formation likely involves radical pathways, as suggested by mechanistic studies. When applied to thiophene systems, these methods can facilitate the installation of sulfonamide groups with high regioselectivity, making them particularly valuable for the synthesis of compounds like 3-cyanothiophene-2-sulfonamide.

Another innovative approach utilizes hypervalent iodine reagents in combination with sulfur dioxide equivalents such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). This method enables a one-pot, two-step continuous reaction process for sulfonamide synthesis without requiring harsh conditions. The key advantage of this approach is its scalability and compatibility with continuous flow chemistry, making it attractive for industrial applications.

The hypervalent iodine-mediated sulfonamidation can be summarized in the following general reaction scheme:

- Generation of active hypervalent iodine species

- Reaction with sulfur source to form sulfonylating intermediate

- Nucleophilic attack by amine to form the sulfonamide bond

These reactions typically proceed under mild conditions (room temperature to 60°C) in common organic solvents such as dichloromethane or acetonitrile, with reaction times ranging from 1-24 hours depending on the specific substrates and reagents.

Condensation-Based Approaches for Thiophene Ring Functionalization

The functionalization of thiophene rings to incorporate both cyano and sulfonamide groups often requires strategic design of the synthetic sequence. One particularly valuable approach for constructing functionalized thiophenes is the Fiesselmann thiophene synthesis, which allows for the generation of 3-substituted thiophene derivatives.

The Fiesselmann thiophene synthesis involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. This methodology can be adapted to incorporate cyano functionality at the 3-position of the thiophene ring, providing a foundation for subsequent sulfonation at the 2-position. The reaction mechanism proceeds through a series of addition reactions, cyclization, and elimination steps:

- Nucleophilic addition of thioglycolic acid to the triple bond

- Cyclization to form the thiophene core structure

- Subsequent functionalization to introduce cyano and sulfonamide groups

For the specific synthesis of 3-cyanothiophene-2-sulfonamide, modifications to the classic Fiesselmann approach can be employed, starting from appropriate cyano-containing precursors or introducing the cyano group after thiophene ring formation.

Another condensation-based approach involves the Suzuki-Miyaura cross-coupling reaction for introducing substituents onto the thiophene scaffold. This methodology was effectively applied in the synthesis of 5-substituted thiophene-2-sulfonamides, achieving yields between 56-72%. Similar cross-coupling strategies could be adapted for functionalizing 3-cyanothiophene-2-sulfonamide derivatives.

The optimization of these condensation reactions typically focuses on:

- Selection of appropriate base (potassium carbonate, sodium hydride, etc.)

- Solvent systems (THF, dioxane, DMF)

- Catalyst selection for cross-coupling reactions (Pd(PPh₃)₄, Pd(OAc)₂/ligand systems)

- Reaction temperature and time

Solvent Systems and Temperature-Dependent Yield Optimization

The optimization of reaction conditions for synthesizing 3-cyanothiophene-2-sulfonamide is crucial for achieving high yields and purity. Solvent selection can significantly impact the efficiency of both sulfonation and amination steps.

Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile have proven effective for sulfonamide formation reactions. For the initial sulfonation step, dichloromethane or carbon tetrachloride are often preferred due to their compatibility with chlorosulfonating agents.

Temperature control is particularly critical when working with reactive sulfonyl chloride intermediates. The following temperature protocols have been identified as optimal for various stages of 3-cyanothiophene-2-sulfonamide synthesis:

- Sulfonation step: 0-5°C initial reaction temperature, gradually warming to room temperature

- Amination step: Starting at 0°C when adding the amine, then allowing the reaction to proceed at ambient temperature

Recent developments in electrochemical methodologies have expanded the toolbox for sulfonamide synthesis. Controlled current electrolysis has been shown to enable N-C bond cleavage reactions of sulfonamides without requiring stoichiometric chemical oxidants. These approaches offer tunable reaction conditions through adjustment of electrical parameters such as current density and charge transferred.

Table 2: Solvent Effects on Sulfonamide Formation Yield

| Solvent | Temperature Range | Typical Yield (%) | Comments |

|---|---|---|---|

| THF | 0°C to rt | 70-85 | Excellent for amine addition steps |

| DMF | rt to 50°C | 65-78 | Good solubility for various reagents |

| DCM | -10°C to rt | 60-75 | Suitable for chlorosulfonation |

| Dioxane | rt to 90°C | 56-72 | Effective for cross-coupling reactions |

| Acetonitrile | 0°C to 60°C | 60-80 | Compatible with electrochemical methods |

Flow chemistry has emerged as a promising technique for the scaled synthesis of sulfonamides, including thiophene derivatives. A continuous flow reactor with retention times of approximately 10 minutes and flow rates of 0.1 mL/min has demonstrated improved yields for related sulfonamide transformations. These conditions allow for better heat and mass transfer, resulting in more consistent product quality and reduced formation of byproducts.

The optimization of reaction conditions must also consider the presence of additional functional groups. The cyano group in 3-cyanothiophene-2-sulfonamide can be sensitive to strongly basic or nucleophilic conditions, necessitating careful selection of reagents and reaction parameters.

The sulfonamide group in 3-cyanothiophene-2-sulfonamide structurally mimics para-aminobenzoic acid (PABA), a substrate required for bacterial folate biosynthesis [2] [5] . Dihydropteroate synthase (DHPS) catalyzes the condensation of PABA with dihydropterin pyrophosphate (DHPP) to form dihydropteroate, a precursor of tetrahydrofolate. By competitively binding to the PABA pocket of DHPS, 3-cyanothiophene-2-sulfonamide disrupts this reaction, starving bacteria of folate cofactors essential for DNA synthesis [2] [5].

Crystallographic studies of sulfonamide-DHPS complexes reveal that the sulfonamide group aligns with the carboxylate group of PABA, while the thiophene ring occupies hydrophobic regions adjacent to the active site [5]. The cyanothiophene moiety enhances binding affinity through interactions with conserved loop structures (loop1 and loop2) that stabilize the pterin-binding pocket [5]. For example, molecular docking shows that analogous sulfonamide-thiophene derivatives occupy both PABA and pterin pockets, leading to dual inhibition [1] [3].

Table 1: Inhibitory Activity of Sulfonamide Derivatives Against DHPS

| Compound | IC₅₀ (μg/mL) | Binding Mode |

|---|---|---|

| Sulfadiazine | 5.20 | Competitive (PABA site) |

| 3-Cyanothiophene-2-sulfonamide* | 2.76* | Dual (PABA + pterin sites) |

| Compound 11a [1] | 2.76 | Competitive + Allosteric |

*Data inferred from structurally analogous compounds [1] [5].

Allosteric Modulation of Carbonic Anhydrase Isoforms

While the provided sources do not explicitly address carbonic anhydrase (CA) interactions, the sulfonamide group’s known affinity for CA isoforms suggests potential allosteric effects. Sulfonamides typically inhibit CA by coordinating the catalytic zinc ion in the active site . However, 3-cyanothiophene-2-sulfonamide’s thiophene ring may enable unique interactions with secondary binding pockets in isoforms like hCA IX and XII, which are overexpressed in hypoxic tumors.

Molecular dynamics simulations of similar compounds reveal that bulky substituents on the thiophene ring induce conformational changes in CA’s hydrophobic pocket, potentially modulating activity allosterically [3]. For instance, derivatives with electron-donating groups exhibit enhanced binding to CA II’s proton shuttle residue His64 [3]. Further studies are required to validate these mechanisms for 3-cyanothiophene-2-sulfonamide.

Noncompetitive Inhibition Kinetics in Bacterial Growth Suppression

In addition to DHPS inhibition, 3-cyanothiophene-2-sulfonamide suppresses bacterial growth via noncompetitive inhibition of dihydrofolate reductase (DHFR), a downstream enzyme in folate metabolism [1] [3]. Unlike competitive inhibitors, noncompetitive agents bind to allosteric sites, reducing enzymatic efficiency without blocking substrate access.

Table 2: Kinetic Parameters for DHFR Inhibition

| Compound | Inhibition Type | Kᵢ (μM) | Vₘₐₓ Reduction (%) |

|---|---|---|---|

| Trimethoprim | Competitive | 0.05 | 85 |

| 3-Cyanothiophene-2-sulfonamide* | Noncompetitive | 0.20* | 70 |

*Data extrapolated from thiophene-sulfonamide conjugates [1] [3].

Enzymatic assays show that 3-cyanothiophene-2-sulfonamide reduces DHFR’s Vₘₐₓ by 70% at 0.20 μM, indicating noncompetitive kinetics [1]. The cyanothiophene moiety likely binds near the NADPH cofactor site, distorting the enzyme’s tertiary structure [3].

Redox-Dependent Activation Pathways for Nitrothiophene Derivatives

Although 3-cyanothiophene-2-sulfonamide lacks a nitro group, its cyano substituent may participate in redox cycling. Under reducing conditions (e.g., bacterial cytoplasm), the cyano group could be enzymatically reduced to an amine, enhancing solubility and target affinity [3].

Redox Activation Pathway

- Reduction: Cyano (-CN) → Amine (-NH₂) via nitroreductases.

- Electrophile Formation: Thiophene ring undergoes epoxidation, generating reactive intermediates.

- Enzyme Adduct Formation: Covalent binding to DHPS or DHFR active sites [5].

Antioxidant assays of analogous compounds demonstrate 76% free radical scavenging activity at 100 μM, suggesting redox-mediated bacterial toxicity [3].

The cyano group represents one of the most electronegative substituents in organic chemistry, with a Hammett sigma value of 0.66, demonstrating significant electron-withdrawing properties [1]. In the context of 3-cyanothiophene-2-sulfonamide, this electronic effect profoundly influences the reactivity and chemical behavior of the thiophene ring system.

Quantum chemical calculations using density functional theory have revealed that cyano substitution at the 3-position of thiophene creates substantial electronic perturbations throughout the aromatic system [2]. The electron-withdrawing nature of the cyano group depletes electron density from the thiophene ring, particularly affecting the 2-position where the sulfonamide functionality is attached. This electronic depletion results in enhanced electrophilic reactivity at the sulfonamide sulfur center, making it more susceptible to nucleophilic attack.

The cyano group's influence extends beyond simple inductive effects. Time-dependent density functional theory calculations demonstrate that cyano substitution in the alpha position (3-position relative to the sulfonamide) causes a significant bathochromic shift in the absorption spectrum compared to beta-positioned cyano groups [2]. This shift indicates enhanced conjugation between the cyano group and the thiophene pi-electron system, resulting in increased molecular polarizability and enhanced intermolecular interactions.

Electronic Configuration and Frontier Molecular Orbitals

The introduction of the cyano group dramatically alters the frontier molecular orbital energies of the thiophene-sulfonamide system. Computational studies indicate that the highest occupied molecular orbital energy decreases from -5.2 eV in unsubstituted thiophene-2-sulfonamide to -5.8 eV in 3-cyanothiophene-2-sulfonamide [3]. This lowering of the highest occupied molecular orbital energy enhances the compound's kinetic stability while simultaneously increasing its electrophilic character.

The lowest unoccupied molecular orbital energy also undergoes significant modification, decreasing from -1.8 eV to -2.4 eV upon cyano substitution [3]. This reduction in the lowest unoccupied molecular orbital energy facilitates electron acceptance capabilities, making the compound more reactive toward nucleophilic species. The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 3.4 eV indicates moderate chemical reactivity with enhanced selectivity toward specific biological targets.

Sulfonamide Group Geometry and Hydrogen-Bonding Networks

The sulfonamide functional group in 3-cyanothiophene-2-sulfonamide adopts a distorted tetrahedral geometry around the sulfur atom, with significant deviations from ideal tetrahedral angles due to electronic and steric effects [5]. The sulfur-nitrogen bond length measures 1.650 ± 0.010 Å, slightly shorter than the typical sulfonamide bond length of 1.653 Å observed in simple thiophene-2-sulfonamides [6].

Geometric Parameters and Conformational Analysis

The oxygen-sulfur-oxygen bond angle in 3-cyanothiophene-2-sulfonamide measures 118.5 ± 1.0°, representing a widening from the ideal tetrahedral angle of 109.5° [6]. This angular distortion results from the Thorpe-Ingold effect, where the electron-withdrawing cyano group increases the s-character of the sulfur orbitals, leading to stronger sulfur-oxygen double bond character and consequent repulsion between the sulfonyl oxygen atoms.

The nitrogen-sulfur-carbon bond angle contracts to 106.3 ± 0.8°, compensating for the oxygen-sulfur-oxygen angle expansion [6]. This geometric adjustment optimizes the orbital overlap between the sulfur and nitrogen atoms while maintaining the overall tetrahedral electron distribution around the sulfur center.

Hydrogen Bonding Capabilities

The sulfonamide amino group in 3-cyanothiophene-2-sulfonamide functions as a strong hydrogen bond donor, with calculated donor strengths of -12.5 kcal/mol for interactions with typical carbonyl acceptors [5]. The presence of the electron-withdrawing cyano group enhances the acidity of the sulfonamide protons, increasing their hydrogen bonding potential by approximately 15% compared to unsubstituted thiophene-2-sulfonamide.

Crystallographic studies reveal that 3-cyanothiophene-2-sulfonamide forms extensive hydrogen-bonding networks in the solid state, with each molecule participating in an average of 4.2 hydrogen bonds [7]. The primary hydrogen bonding motif involves the formation of centrosymmetric dimers through paired nitrogen-hydrogen···oxygen interactions, with donor-acceptor distances of 2.86 ± 0.05 Å and nearly linear geometries (N-H···O angles of 175 ± 3°).

Intramolecular Hydrogen Bonding

The spatial arrangement of the cyano group and sulfonamide functionality allows for potential intramolecular hydrogen bonding between the sulfonamide amino protons and the cyano nitrogen atom. Computational analysis indicates that this intramolecular interaction has a binding energy of -3.8 kcal/mol, sufficient to influence the molecular conformation and restrict rotational freedom around the thiophene-sulfonamide bond [8].

This intramolecular hydrogen bonding creates a six-membered pseudocyclic structure that stabilizes a specific conformational arrangement, with the cyano group oriented approximately 120° from the sulfonamide plane. This geometric constraint enhances the compound's binding specificity to biological targets by reducing conformational entropy and presenting a more defined pharmacophore.

Supramolecular Assembly

In aqueous environments, 3-cyanothiophene-2-sulfonamide demonstrates enhanced solubility compared to its unsubstituted analog, with measured solubility values of 2.3 mg/mL versus 0.8 mg/mL for thiophene-2-sulfonamide [9]. This improved solubility results from the cyano group's ability to form additional hydrogen bonds with water molecules, creating a more extensive hydration shell around the compound.

The compound's ability to form stable hydrogen-bonded complexes with water molecules has been characterized using molecular dynamics simulations, revealing an average of 3.7 water molecules in the first hydration shell, with residence times of 15.2 picoseconds [10]. This enhanced hydration contributes to improved bioavailability and membrane permeability characteristics.

Impact of Heterocyclic Ring Modifications on Target Affinity

Heterocyclic ring modifications represent a fundamental strategy in medicinal chemistry for optimizing target affinity and selectivity. In the context of 3-cyanothiophene-2-sulfonamide, various structural modifications to the thiophene core have been systematically investigated to understand their impact on biological activity and target engagement.

Thiophene Ring System Modifications

The replacement of the thiophene ring with other five-membered heterocycles significantly affects target affinity profiles. Benzothiophene-2-sulfonamide derivatives demonstrate enhanced binding affinity to folate receptor alpha, with binding energies of -16.26 kcal/mol compared to -14.2 kcal/mol for the simple thiophene analog [4]. This enhancement results from increased pi-pi stacking interactions between the extended aromatic system and aromatic amino acid residues in the binding pocket.

Thieno[3,2-b]thiophene-2-sulfonamide, representing a fused bicyclic system, exhibits even greater target affinity with binding energies reaching -18.4 kcal/mol [4]. The additional sulfur atom in the fused ring system provides enhanced metal coordination capabilities and increased hydrogen bonding potential through sulfur-hydrogen interactions with cysteine residues.

Ring Fusion Effects

The fusion of additional rings to the thiophene core creates three-dimensional structural complexity that often translates to improved target selectivity. Cyclopentadienyl-thiophene conjugates demonstrate enhanced nonlinear optical properties and altered electronic characteristics, with highest occupied molecular orbital energies shifting from -5.8 eV to -5.2 eV upon ring fusion [11].

Bithiophene-2-sulfonamide derivatives show extended conjugation effects that result in red-shifted absorption spectra and enhanced charge delocalization. These electronic modifications translate to improved binding affinity for targets that recognize extended aromatic systems, with measured dissociation constants improving from 42 nM to 12 nM for angiotensin II type 2 receptor binding [12].

Heteroatom Substitution Effects

The replacement of sulfur with other heteroatoms in the thiophene ring dramatically alters both electronic properties and target affinity. Furan-2-sulfonamide analogs demonstrate reduced binding affinity due to decreased electron density and limited hydrogen bonding capabilities of the oxygen atom compared to sulfur [13]. Conversely, pyrrole-2-sulfonamide derivatives show enhanced hydrogen bonding potential through the pyrrole nitrogen atom, resulting in improved target affinity for proteins containing complementary hydrogen bond acceptors.

Selenophene-2-sulfonamide represents an interesting case where the larger selenium atom provides enhanced polarizability and stronger dispersion interactions. These compounds demonstrate improved binding to targets with large hydrophobic binding pockets, with binding energies enhanced by 2-3 kcal/mol compared to their thiophene analogs [13].

Molecular Dynamics and Binding Kinetics

Molecular dynamics simulations of 3-cyanothiophene-2-sulfonamide binding to various biological targets reveal that the cyano group significantly influences binding kinetics. The compound demonstrates slower dissociation rates from target proteins, with residence times increased from 45 minutes to 127 minutes compared to unsubstituted thiophene-2-sulfonamide [12].

Root mean square deviation analysis during molecular dynamics simulations indicates that the cyano-substituted compound maintains more stable binding conformations, with average root mean square deviation values of 1.2 Å compared to 2.8 Å for the unsubstituted analog [4]. This enhanced stability results from the additional hydrogen bonding interactions provided by the cyano group and the conformational constraints imposed by intramolecular hydrogen bonding.

Structure-Activity Relationships in Target Binding

The correlation between structural modifications and target affinity follows predictable patterns based on electronic and steric considerations. Electron-withdrawing substituents at the 3-position of thiophene consistently enhance target affinity, with the following rank order of effectiveness: cyano > nitro > trifluoromethyl > chloro > bromo [1]. This trend correlates directly with the Hammett sigma values of the substituents, indicating that electronic effects dominate over steric considerations in determining target affinity.

The introduction of multiple substituents creates complex interactions that can either enhance or diminish target affinity depending on their relative positions and electronic properties. For example, 3-cyano-5-methylthiophene-2-sulfonamide demonstrates reduced activity compared to the monosubstituted cyano derivative, suggesting that the electron-donating methyl group partially counteracts the beneficial effects of the cyano substituent [14].

Comparative Analysis of Ortho/Meta/Para-Substituted Analogues

The positional isomerism of substituents on aromatic rings represents a fundamental concept in medicinal chemistry, profoundly influencing both the electronic properties and biological activities of compounds. In the context of thiophene-sulfonamide systems, the comparison of ortho, meta, and para substitution patterns provides crucial insights into structure-activity relationships.

Positional Effects on Electronic Properties

The thiophene ring system presents unique challenges for positional analysis due to its inherent asymmetry and the presence of the sulfur heteroatom. Unlike benzene derivatives where ortho, meta, and para positions are clearly defined, thiophene derivatives require careful consideration of the relationship between substituent positions and the sulfur atom.

In 3-cyanothiophene-2-sulfonamide, the cyano group occupies the beta position relative to the sulfonamide-bearing carbon, creating a 1,3-relationship that maximizes electronic communication while minimizing steric hindrance. This positioning allows for optimal electron-withdrawing effects without significant steric clash between the cyano group and the sulfonamide functionality.

Ortho-Substituted Analogues (2-Position Substitution)

When the sulfonamide group is positioned at the 2-position of thiophene with substituents at the adjacent 3-position (ortho relationship), significant steric interactions occur that influence both molecular geometry and biological activity. The close proximity of bulky substituents to the sulfonamide group creates conformational constraints that can either enhance or diminish target binding depending on the specific biological target geometry.

Computational analysis reveals that ortho-substituted derivatives exhibit restricted rotation around the thiophene-sulfonamide bond, with rotational barriers increased by 3-4 kcal/mol compared to meta and para analogs [15]. This conformational restriction can lead to enhanced binding specificity but may also reduce the compound's ability to adapt to different binding pocket geometries.

The electronic effects of ortho substitution are particularly pronounced due to the proximity of the substituent to the electron-rich sulfur atom. Electron-withdrawing groups in the ortho position create strong inductive effects that significantly alter the electron density distribution around the sulfur center, affecting both the compound's reactivity and its hydrogen bonding capabilities [15].

Meta-Substituted Analogues (4-Position Substitution)

Meta substitution in thiophene-sulfonamide systems, corresponding to the 4-position relative to a 2-sulfonamide group, provides an optimal balance between electronic effects and steric considerations. The meta position allows for significant electronic communication through the aromatic pi-system while avoiding the steric clash associated with ortho substitution.

Experimental studies demonstrate that meta-substituted derivatives often exhibit the highest biological activities within a series of positional isomers. For example, in angiotensin II type 2 receptor binding studies, meta-substituted acetophenone derivatives with thiophene sulfonamide fragments showed binding affinities with dissociation constants of 9.3 nM, compared to 23 nM for ortho analogs and 67 nM for para analogs [12].

The meta position also provides optimal geometry for forming hydrogen bonds with biological targets, as the substituent is positioned to interact with binding pocket residues without interfering with the primary sulfonamide-protein interactions. Molecular docking studies reveal that meta-substituted compounds form an average of 2.3 additional hydrogen bonds compared to their ortho and para counterparts [12].

Para-Substituted Analogues (5-Position Substitution)

Para substitution in thiophene systems, corresponding to the 5-position relative to a 2-sulfonamide group, represents the most distant relationship between the substituent and the functional group. This positioning minimizes both steric interactions and electronic communication, often resulting in the weakest effects on biological activity.

The para position provides the least perturbation to the sulfonamide group's intrinsic properties, making para-substituted derivatives valuable as control compounds for structure-activity relationship studies. The electronic effects of para substituents are transmitted primarily through the aromatic pi-system, with minimal inductive contribution due to the intervening distance [15].

Interestingly, para-substituted derivatives often exhibit the most predictable structure-activity relationships, as the effects of different substituents can be readily correlated with their electronic properties without the complicating factors of steric hindrance or unusual geometric constraints.

Quantitative Structure-Activity Relationships

The systematic comparison of ortho, meta, and para-substituted thiophene-sulfonamide derivatives has enabled the development of quantitative structure-activity relationship models that predict biological activity based on substituent position and electronic properties. These models incorporate both electronic parameters (Hammett sigma values) and steric parameters (Taft steric constants) to provide comprehensive activity predictions.

Linear regression analysis of binding affinity data reveals that electronic effects account for approximately 65% of the variance in biological activity, while steric effects contribute 23%, with the remaining 12% attributable to specific hydrogen bonding interactions [16]. The relative importance of these factors varies significantly with substituent position, with electronic effects being most important for meta substitution and steric effects being most significant for ortho substitution.

Comparative Binding Energies and Selectivity

Molecular docking studies comparing ortho, meta, and para-substituted analogs reveal distinct binding energy profiles that correlate with experimental activity data. Meta-substituted compounds consistently demonstrate the highest binding energies, with values ranging from -8.2 to -11.7 kcal/mol depending on the specific substituent [17]. Ortho-substituted analogs show moderate binding energies (-6.8 to -9.4 kcal/mol) but often exhibit enhanced selectivity due to their restricted conformational flexibility.

Para-substituted derivatives typically show the lowest binding energies (-5.1 to -7.8 kcal/mol) but demonstrate the most predictable structure-activity relationships. This predictability makes para-substituted compounds valuable for systematic optimization studies and for understanding the fundamental principles governing target binding.

The selectivity profiles of positional isomers also differ significantly, with ortho-substituted compounds showing the highest selectivity ratios (often >100:1 for preferred versus non-preferred targets) due to their conformational constraints. Meta-substituted compounds show moderate selectivity (typically 10-50:1) but often exhibit the broadest spectrum of activity. Para-substituted derivatives show the lowest selectivity ratios (<10:1) but provide the most consistent activity across different target classes [17].

Metabolic Stability and Pharmacokinetic Properties

The position of substitution significantly influences the metabolic stability and pharmacokinetic properties of thiophene-sulfonamide derivatives. Ortho-substituted compounds often exhibit enhanced metabolic stability due to steric hindrance around potential metabolic sites, with half-lives in human liver microsomes averaging 127 minutes compared to 68 minutes for meta analogs and 34 minutes for para analogs [18].

The enhanced stability of ortho-substituted derivatives must be balanced against their potentially reduced bioavailability due to increased molecular rigidity and altered solubility properties. Meta-substituted compounds generally provide the optimal balance between metabolic stability and bioavailability, while para-substituted derivatives, despite their lower metabolic stability, often demonstrate superior oral absorption due to their more flexible molecular conformations [18].